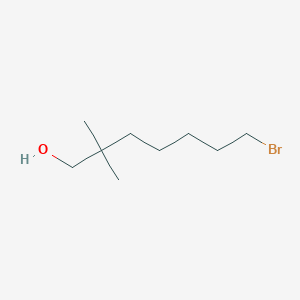
7-Bromo-2,2-dimethylheptan-1-ol
Cat. No. B8538648
M. Wt: 223.15 g/mol
InChI Key: GMGCSMJJDGLEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08497301B2
Procedure details


Under Ar atmosphere, to a stirred suspension solution of LiBH4 (5.55 g, 95%, 0.24 mol) in dichloromethane (80 mL) was added dropwise methanol (9.8 mL, 0.24 mol), keeping a gentle reflux while hydrogen gas was formed. The mixture was stirred for 30 min at 45° C. To this solution was added dropwise a solution of 7-bromo-2,2-dimethylheptanoic acid ethyl ester (43 g, 0.15 mol) in dichloromethane (120 mL) at such a rate as to maintain a gentle reflux. The reaction mixture was heated at reflux for 20 h, cooled to room temperature and carefully hydrolyzed with 6 N hydrochloric acid (30 mL) and saturated ammonium chloride solution (360 mL). The aqueous layer was extracted with dichloromethane (3×50 mL). The combined organic layers were washed with water (2 □100 mL) and dried over anhydrous MgSO4. The reaction mixture was evaporated to yield crude 7-bromo-2,2-dimethylheptan-1-ol (36.2 g, 88%) as a colorless, viscous oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 3.41 (t, 2H, J=6.9 Hz), 3.30 (br. s, 2H), 1.90-1.84 (m, 3H), 1.42-1.22 (m, 6), 0.86 (s, 6H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 71.9, 38.6, 35.1, 34.1, 32.9, 29.2, 24.0, 23.2. HRMS (LSIMS, nba): Calcd. for C9H18Br (MH+−H2O): 205.0592. found: 205.0563.








Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[Li+].[BH4-].CO.[H][H].C([O:9][C:10](=O)[C:11]([CH3:19])([CH3:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][Br:17])C.Cl.[Cl-].[NH4+]>ClCCl>[Br:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11]([CH3:19])([CH3:18])[CH2:10][OH:9] |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.55 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[BH4-]
|
|
Name
|
|
|
Quantity
|
9.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CCCCCBr)(C)C)=O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 min at 45° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a gentle reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 20 h
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with dichloromethane (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (2 □100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCCC(CO)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.2 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 108.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
